3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride
Overview
Description
3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMOC-Cl and is widely used as a reagent in organic synthesis.
Scientific Research Applications
3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride has various scientific research applications. It is widely used as a reagent in organic synthesis, particularly in peptide synthesis. The compound is also used in the synthesis of fluorescent amino acids, which are used in the study of protein structures and functions. Additionally, FMOC-Cl is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride involves the formation of a covalent bond between the compound and the amino group of the substrate. This reaction results in the protection of the amino group, which can be removed later using a deprotection reagent. The compound is also used as a coupling reagent in peptide synthesis, where it facilitates the formation of peptide bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable and non-toxic compound, which makes it a suitable reagent for various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride is its high reactivity and selectivity. The compound is also stable and non-toxic, which makes it a suitable reagent for various applications. However, the main limitation of using FMOC-Cl is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are various future directions for the use of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride. One of the main areas of research is the development of new coupling reagents that are more efficient and cost-effective than FMOC-Cl. Additionally, the compound can be used in the synthesis of new fluorescent amino acids, which can be used in the study of protein structures and functions. Furthermore, the use of FMOC-Cl in the synthesis of new pharmaceuticals and agrochemicals can also be explored.
properties
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O/c1-5(2-7,3-8)4(6)9/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETAOTRQACSYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542080 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100007-67-8 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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